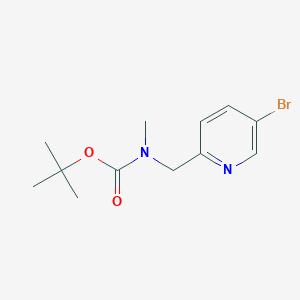
tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.16 g/mol. This compound is characterized by its bromine atom at the 5-position of the pyridine ring and a tert-butyl group attached to the carbamate moiety. It is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromopyridin-2-ol and methyl carbamate.
Reaction Steps: The 5-bromopyridin-2-ol is first converted to its corresponding chloride derivative, which is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.
Substitution: Substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions. Biology: In biological research, it is used to study the effects of brominated compounds on biological systems. Medicine: Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the tert-butyl group provides steric hindrance, affecting the compound's behavior in biological systems.
類似化合物との比較
Tert-Butyl (5-bromopyridin-2-yl)carbamate: Similar structure but lacks the methyl group.
Tert-Butyl (5-bromopyridin-2-yl)acetate: Similar bromine position but different ester group.
Tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar core structure but with a methoxy group at the 3-position.
This comprehensive overview provides a detailed understanding of tert-Butyl ((5-bromopyridin-2-yl)methyl)(methyl)carbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-[(5-bromopyridin-2-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15(4)8-10-6-5-9(13)7-14-10/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKADHIBULVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
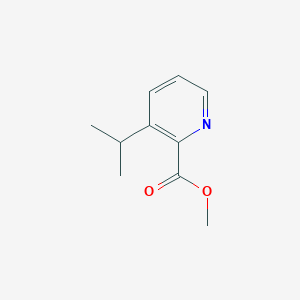
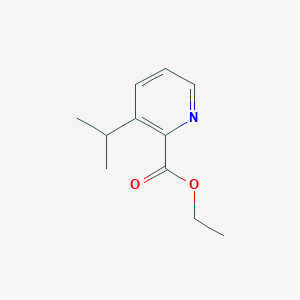
![Ethyl 3-amino-7-bromofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B8061093.png)
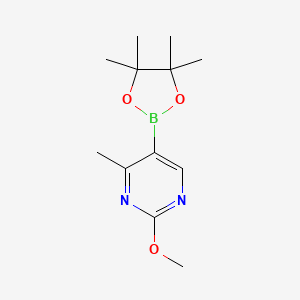
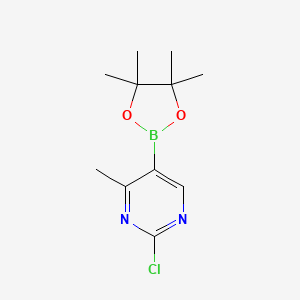
![5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8061115.png)
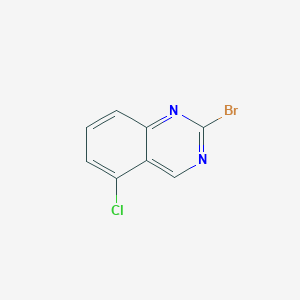
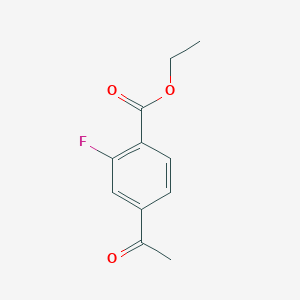
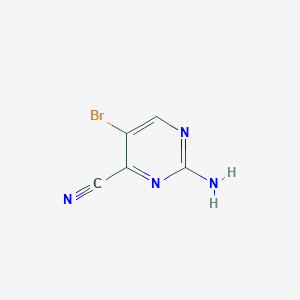
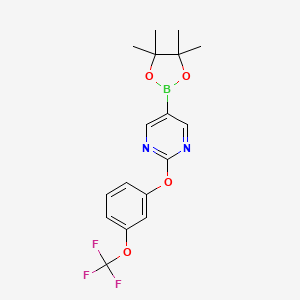
![6-Iodoimidazo[1,5-a]pyridine](/img/structure/B8061156.png)
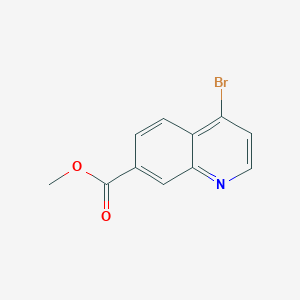
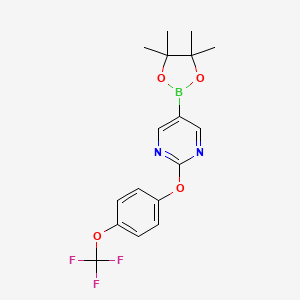
![rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061186.png)
